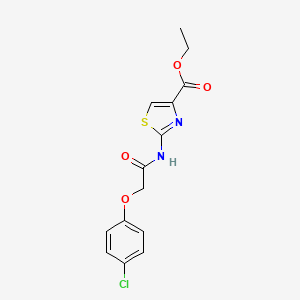

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

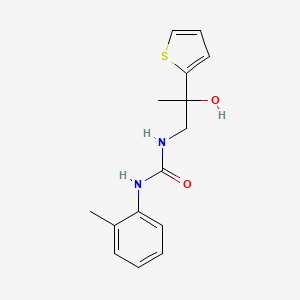

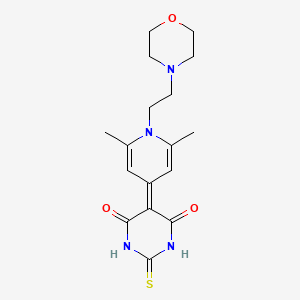

The compound “4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine” is a complex organic molecule. It contains a benzene sulfonyl group, a 4-methoxyphenyl group, and a 1,3-oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The presence of the N,N-dimethyl group indicates that the nitrogen in the 1,3-oxazole ring is substituted with two methyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3-oxazole ring, being a heterocyclic ring, would contribute to the compound’s reactivity. The sulfonyl group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule. The methoxy group on the phenyl ring is an electron-donating group, which could also influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The presence of the 1,3-oxazole ring, the sulfonyl group, and the methoxy group could all influence the types of reactions that the compound could undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase the compound’s acidity, while the presence of the methoxy group could influence its polarity .Applications De Recherche Scientifique

Synthesis of New Derivatives

A significant application is in the synthesis of new chemical derivatives with potential biological activities. For instance, research has demonstrated the preparation of new oxazepine compounds containing an azo group, starting with compounds like 4-methoxyaniline, highlighting the versatility of benzenesulfonyl and methoxyphenyl compounds in creating complex structures with potential applications in material science and pharmacology (Zainab Amer Sallal & Hasan Thamer Ghanem, 2018).

Antimicrobial Activities

Another significant application is in the development of compounds with antimicrobial properties. Novel triazole derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines, including those involving 4-methoxybenzaldehyde, have shown good or moderate activities against test microorganisms, suggesting the potential for creating new antimicrobial agents (H. Bektaş et al., 2007).

Photodynamic Therapy for Cancer Treatment

The chemical is also explored for its application in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable potential due to their high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Modification of Polymeric Materials

In the field of materials science, the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including those related to the benzenesulfonamide structure, has been explored. These modifications aim to enhance the thermal stability and antibacterial properties of the polymers for potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Catalysts in Polymerization

The compound has been utilized in the synthesis of catalysts for the copolymerization of acrylates with ethene, demonstrating the role of sulfonate phosphine ligands in producing high molecular weight polymers. This research opens pathways for the development of new polymeric materials with tailored properties (K. Skupov et al., 2007).

Mécanisme D'action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended for use as a drug or a catalyst, for example, the mechanism of action would depend on the specific interactions between this compound and other molecules in the system .

Orientations Futures

The study and application of this compound could be a potential area of research, given its complex structure and the presence of several functional groups. It could be interesting to explore its synthesis, reactivity, and potential uses in various fields such as medicinal chemistry, materials science, or catalysis .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-20(2)18-17(25(21,22)15-7-5-4-6-8-15)19-16(24-18)13-9-11-14(23-3)12-10-13/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTFSOYHFVNTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid](/img/structure/B2877166.png)

![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)

![3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2877177.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2877179.png)

![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2877182.png)